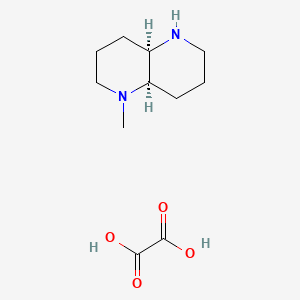

(4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid

Description

(4aR,8aR)-rel-1-Methyl-decahydro-1,5-naphthyridine oxalate is a bicyclic amine-oxalic acid salt with the molecular formula C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 (CAS: 2007919-59-5) . The compound features a decahydro-1,5-naphthyridine core, a saturated bicyclic system with a methyl group at the 1-position, and oxalic acid as the counterion.

Properties

IUPAC Name |

(4aR,8aR)-5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.C2H2O4/c1-11-7-3-4-8-9(11)5-2-6-10-8;3-1(4)2(5)6/h8-10H,2-7H2,1H3;(H,3,4)(H,5,6)/t8-,9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNDMCTURKRDRZ-VTLYIQCISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2C1CCCN2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]2[C@H]1CCCN2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aliphatic Substrate Cyclization

Double cyclization of aliphatic precursors is a classical method. For example, the reduction of 5,6-dimethyl-5,6-dinitrodecane-2,9-dione (1) yields 2,4a,6,8a-tetramethyl-3,4,4a,7,8,8a-hexahydro-1,5-naphthyridine 1,5-dioxide (2) under basic conditions (NaOEt, MeOH, reflux). This method leverages nitro group reduction to amines, facilitating ring closure.

Pyridine Derivative Cyclocondensation

Cyclocondensation of substituted pyridines with aliphatic synthons is widely employed. For instance, 2-(3-ethoxycarbonylprop-1-enyl)-6-methoxy-3-nitropyridine (7) undergoes cyclization with MeSiCl and DBU to form ethyl 6-methoxy-1,5-naphthyridine-2-carboxylate 1-oxide (8) in 85% yield. Such reactions exploit nucleophilic attack and dehydration steps, with electron-withdrawing groups (e.g., NO) enhancing reactivity.

Table 1: Cyclization Conditions and Yields

Hydrogenation to Achieve Decahydro Saturation

Partial or full hydrogenation of the 1,5-naphthyridine core is critical for obtaining the decahydro structure. Catalytic hydrogenation under high-pressure H (50–100 atm) with transition metals (e.g., Pd/C, Rh/AlO) is standard. For example, hexahydro-1,5-naphthyridine derivatives undergo complete saturation to decahydro forms at 80°C using Rh catalysts, preserving stereochemical integrity.

Stereochemical Control

The (4aR,8aR) configuration is achieved via chiral catalysts or stereoselective reduction. Rhodium complexes with chiral ligands (e.g., (R)-BINAP) induce enantioselective hydrogenation, as evidenced by the synthesis of related decahydroquinolines. Solvent polarity and temperature further modulate stereoselectivity, with polar aprotic solvents (e.g., DMF) favoring the desired diastereomer.

Methylation at the 1-Position

Introducing the methyl group at the 1-position involves alkylation of the secondary amine in the decahydro-1,5-naphthyridine intermediate. Two methods are prevalent:

Direct Alkylation

Treatment with methyl iodide in the presence of a non-nucleophilic base (e.g., KCO) in DMF at 60°C achieves N-methylation. This method typically yields >80% conversion but requires careful control to avoid over-alkylation.

Reductive Amination

Condensation of decahydro-1,5-naphthyridine with formaldehyde under reductive conditions (NaBH, MeOH) provides an alternative pathway, though yields are moderate (50–60%).

Oxalic Acid Salt Formation

The final step involves protonating the free base with oxalic acid to enhance stability and crystallinity. Key considerations include:

Table 2: Salt Formation Parameters

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Solvent System | Ethanol/water (3:1) | High-purity crystals | |

| Temperature | 0–5°C | Prevents oxalate degradation |

Challenges and Optimization

-

Stereochemical Drift : Prolonged hydrogenation at high temperatures may racemize the (4aR,8aR) configuration. Using low-temperature (25°C) hydrogenation with Rh/(S)-BINAP mitigates this issue.

-

Byproduct Formation : Over-alkylation during methylation generates quaternary ammonium salts. Employing bulkier bases (e.g., DBU) suppresses side reactions .

Chemical Reactions Analysis

Types of Reactions

(4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can further modify the hydrogenated naphthyridine ring.

Substitution: The methyl group and other positions on the naphthyridine ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the naphthyridine ring.

Scientific Research Applications

Chemistry

In chemistry, (4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has been studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical research.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets suggest it could be useful in treating certain diseases or conditions, although more research is needed to fully understand its efficacy and safety.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable in manufacturing processes that require precise chemical modifications.

Mechanism of Action

The mechanism of action of (4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Key Differences :

- Stereochemistry : The (4aR,8aR) configuration distinguishes the target compound from its (4aS,8aS) isomer, which may exhibit divergent receptor binding or solubility .

- Functional Groups : The oxalic acid salt enhances solubility compared to free bases like (4aS,8aS)-decahydro-1,5-naphthyridine. Methyl substitution at the 1-position may influence steric interactions in biological targets .

Key Insights :

- While structurally related to NK1 antagonists, the target compound’s pharmacological profile remains uncharacterized. The oxalate salt may influence bioavailability compared to neutral analogs .

Physicochemical Properties

| Property | (4aR,8aR)-rel-1-Methyl-decahydro-1,5-naphthyridine oxalate | (4aS,8aS)-Decahydro-1,5-naphthyridine |

|---|---|---|

| Solubility | High (due to oxalate salt) | Likely lower (free base) |

| Stability | Oxalate may enhance crystallinity | Requires inert storage conditions |

| Melting/Boiling Points | Not reported | Not reported |

Notes: The oxalate salt improves stability and handling compared to free bases, a common strategy in pharmaceutical formulations .

Biological Activity

The compound (4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid is a naphthyridine derivative that has gained attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological effects of this compound, particularly focusing on its anticancer properties and other pharmacological activities.

Chemical Structure and Properties

- IUPAC Name : rel-(4aR,8aR)-1-methyldecahydro-1,5-naphthyridine

- CAS Number : 2007919-59-5

- Molecular Formula : C11H20N2O4

- Molecular Weight : 244.29 g/mol

- Purity : 97% .

The structure of the compound features a bicyclic naphthyridine system which is crucial for its biological activity.

Synthesis

The synthesis of naphthyridine derivatives often involves cyclization reactions of appropriate precursors. Recent studies have highlighted methods for synthesizing various naphthyridine derivatives with promising biological activities, including anticancer effects .

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. In particular:

- Mechanism of Action : Naphthyridines may inhibit topoisomerase I (Top1), an enzyme crucial for DNA replication and transcription. Inhibition of Top1 leads to DNA damage and apoptosis in cancer cells .

-

Case Studies :

- A study demonstrated that certain naphthyridine derivatives showed antiproliferative activity against human colon cancer cells (COLO 205) with effective IC50 values indicating their potential as therapeutic agents .

- Another research highlighted that canthinone-type alkaloids from the naphthyridine family exhibited immunomodulatory and anticancer properties by reducing inflammatory mediators in drug-induced colitis models .

Other Biological Activities

Beyond anticancer effects, naphthyridines have been associated with other biological activities:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various pathogens, indicating potential use in treating infections .

- Neurological Effects : Certain compounds within this class are being explored for their neuroprotective properties, which could lead to treatments for neurodegenerative diseases .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.